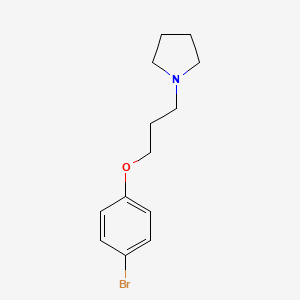

1-(3-(4-溴苯氧基)丙基)吡咯烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

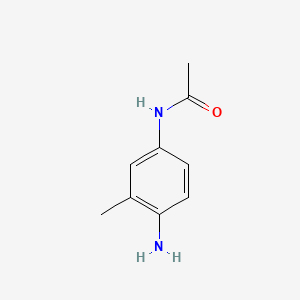

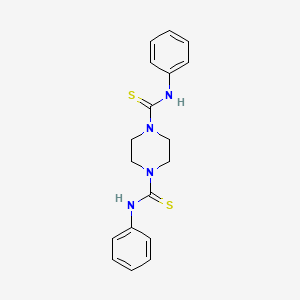

The compound 1-(3-(4-Bromophenoxy)propyl)pyrrolidine is a chemical entity that can be presumed to have a pyrrolidine ring, a propyl linker, and a 4-bromophenoxy group based on its name. While the provided papers do not directly discuss this compound, they do provide insights into related structures and reactions that can help infer potential properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related compounds often involves palladium-catalyzed reactions, as seen in the synthesis of indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-ones and chromeno[4',3':4,5]imidazo[1,2-a]pyridin-6-ones . Additionally, the integration of transition metal-catalyzed reactions is a common strategy for constructing complex molecules with pyrrolidine or pyrrolidinyl moieties, as demonstrated in the synthesis of polysubstituted 4-(phenoxymethyl)-3-pyrrolines . These methodologies could potentially be adapted for the synthesis of 1-(3-(4-Bromophenoxy)propyl)pyrrolidine.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(3-(4-Bromophenoxy)propyl)pyrrolidine often features significant intermolecular interactions, such as C-H...X (Cl, Br, π) and π-π interactions, which can be determined by X-ray diffraction . The planarity or non-planarity of the core structure, as well as the presence of intramolecular hydrogen bonds, can significantly influence the overall conformation and properties of the molecule .

Chemical Reactions Analysis

Compounds containing bromophenyl groups are typically reactive towards coupling reactions, as seen in the one-pot oxidation/Suzuki reaction used to synthesize biarylaldehydes . The bromo-substituted phenyl group in such compounds can act as a good leaving group in palladium-catalyzed cross-coupling reactions. Similarly, the presence of a pyrrolidine ring can lead to various heterocyclization reactions, as evidenced by the synthesis of 2-pyrrolydinyl-1,3-dithiolium derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(3-(4-Bromophenoxy)propyl)pyrrolidine can be inferred from related compounds. For instance, the presence of a bromophenyl group can increase the molecular weight and potentially affect the compound's solubility and density . The pyrrolidine ring can contribute to the basicity of the compound and participate in hydrogen bonding, which can influence its boiling point, melting point, and solubility . The electronic properties of the molecule, such as UV-Vis absorption and luminescence, can be affected by the conjugation and substitution pattern of the aromatic system .

科学研究应用

合成和生物活性

抗氧化和抗胆碱能活性:Rezai 等人(2018 年)的一项研究探索了溴酚衍生物的合成,包括具有与 1-(3-(4-溴苯氧基)丙基)吡咯烷相关的结构的天然产物。这些化合物与 α-生育酚和丁基羟基甲苯 (BHT) 等标准抗氧化剂相比,表现出显着的抗氧化活性。此外,它们对乙酰胆碱酯酶 (AChE) 和丁酰胆碱酯酶 (BChE) 酶表现出 Ki 值,表明具有治疗神经退行性疾病的潜力 (Rezai 等,2018)。

抗菌活性:Bogdanowicz 等人(2013 年)合成了新型 4-吡咯烷-3-氰基吡啶衍生物,包括与 1-(3-(4-溴苯氧基)丙基)吡咯烷相关的结构,并评估了它们的抗菌活性。这些化合物对 26 种需氧和厌氧菌的最小抑菌浓度值在 6.2 至 100 µg/mL 之间,突出了它们作为抗菌剂的潜力 (Bogdanowicz 等,2013)。

有机合成催化:Clique 等人(2002 年)描述了通过涉及炔丙胺、乙烯基砜(或硝基烯烃)和苯酚的一锅偶联过程合成多取代的 4-(苯氧甲基)-3-吡咯啉及其异构体。该方法强调了 1-(3-(4-溴苯氧基)丙基)吡咯烷相关结构在促进复杂有机转化中的效用 (Clique 等,2002)。

吡咯烷衍生物的合成:Sarbu 等人(2019 年)的研究涉及由苯丙酮合成新型溴代二硫鎓衍生物,展示了吡咯烷结构在合成化学中的多功能性及其在开发新化学实体中的潜在应用 (Sarbu 等,2019)。

抗癌和抗炎特性:Zulfiqar 等人(2021 年)合成了 4-(吡咯烷-2,5-二酮-1-基)苯酚并对其进行了表征,显示出显着的抗炎和抗癌活性。这项研究表明吡咯烷衍生物在药物应用中的潜力,尤其是在开发新的抗癌和抗炎药物方面 (Zulfiqar 等,2021)。

属性

IUPAC Name |

1-[3-(4-bromophenoxy)propyl]pyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO/c14-12-4-6-13(7-5-12)16-11-3-10-15-8-1-2-9-15/h4-7H,1-3,8-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSMYHVJPDRAFFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCCOC2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1299179.png)

![1H-Imidazole-4,5-dicarboxylic acid 4-[(4-amino-phenyl)-amide] 5-methylamide](/img/structure/B1299182.png)

![7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1299214.png)